molecular formula C13H17N3O3 B2905358 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine CAS No. 862685-95-8

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B2905358
CAS RN: 862685-95-8
M. Wt: 263.297
InChI Key: FERROHDBOLXRKT-UHFFFAOYSA-N
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Description

“1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” is a chemical compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring . It has a molecular weight of 263.29 .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” consists of a pyridine linked to a piperazine . The SMILES string representation of the molecule is CC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” include a molecular weight of 263.29 . The compound is solid in form .

Scientific Research Applications

Discovery of Novel Motilin Receptor Agonists

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine derivatives have been explored for their potential as novel motilin receptor agonists. These compounds show excellent activity at the recombinant human motilin receptor and at the native rabbit motilin receptor, leading to the potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue. This discovery highlights the therapeutic potential of these compounds in gastrointestinal motility disorders (Westaway et al., 2009).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. These compounds, including derivatives of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine, have shown potent antibacterial efficacies and significant biofilm inhibition activities, suggesting their utility in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antidepressant and Antianxiety Activities

Derivatives of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have demonstrated significant efficacy in reducing the duration of immobility times in animal models, indicating their potential as novel therapeutic agents for the treatment of depression and anxiety disorders (Kumar et al., 2017).

Herbicidal and Cytokinin Mimic Activities

The herbicidal activity and cytokinin mimic properties of 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine derivatives have been investigated, showing promising results against various plant species. These compounds exhibit significant herbicidal activity and have the potential to act as cytokinin mimics, suggesting their application in agriculture for plant growth regulation and weed control (Stoilkova et al., 2014).

Metabolic Interaction Studies

Studies on the metabolic disposition of casopitant, a compound related to 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine, have provided insights into its interaction with cytochrome P450 3A4. These findings are crucial for understanding the drug-drug interaction potential of such compounds, guiding their development as therapeutic agents (Motta et al., 2011).

Safety and Hazards

When handling “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-14(6-8-15)11(2)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERROHDBOLXRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Butyl-3-methylimidazolium tetrafluoroborate (1.75 g, 7.74 mmol) was added to a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (12 g, 77.35 mmol) and 1-acetylpiperazine (39.7 g, 309.4 mmol) in acetonitrile (3 ml). The reaction mixture was then heating at 95° C. overnight. The reaction mixture was allowed to cool down to room temperature. The solution was diluted with EtOAc and water. The precipitate formed was filtered off to give a solid corresponding to the required product. The organics were washed with water (4 times), brine, dried and evaporation of solvent to give a solid. Both solids were combined and after trituration with isohexane/ether and filtration, the title compound was obtained as a yellow solid which was dried in vac oven overnight at 50° C. (19.61 g, 96%). NMR (400 MHz) 2.06 (s, 3H), 2.38 (s, 3H), 2.99 (dt, 4H), 3.61 (m, 4H), 7.14 (d, 1H), 8.04 (dd, 1H), 8.07 (d, 1H); m/z 264.
Quantity
1.75 g
Type
reactant
Reaction Step One
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12 g
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reactant
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39.7 g
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reactant
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Quantity
3 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-Butyl-3-methylimidazolium hexafluorophosphate (1.75 g, 7.7 mmol) and acetyl piperazine (39.7 g, 309.4 mmol) was added to a stirred solution of 2-fluoro-5-nitrotoluene (12 g, 77.4 mmol) in MeCN (3 mL) and heated to 85° C. for 2 h. The reaction was cooled and concentrated in vacuo. Water (100 mL) was added to the resulting residue and the reaction extracted with EtOAc (3×100 mL). The solvent was dried (MgSO4), filtered, and concentrated in vacuo to yield the product as a yellow solid which was triturated with isohexane and dried in vacuo at 60° C.; 1H NMR δ 8.05 (2H, m), 7.14 (1H, d), 3.64-3.58 (4H, m), 3.05-2.94 (4H, m), 2.37 (3H, s), 2.37 (3H, s); MS m/e MH+ 264.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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